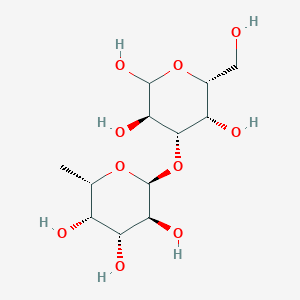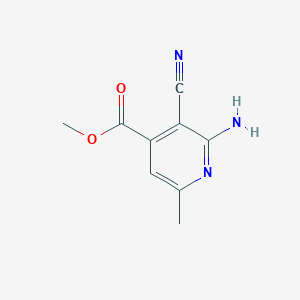
Di(octadecanoyloxy)cadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(octadecanoyloxy)cadmium is a cadmium-based coordination compound, characterized by the presence of two octadecanoyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of di(octadecanoyloxy)cadmium typically involves the reaction of cadmium salts with octadecanoic acid derivatives under controlled conditions. One common method is the reaction of cadmium chloride with octadecanoic acid in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out in an organic solvent like chloroform or toluene, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Di(octadecanoyloxy)cadmium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of cadmium ions to metallic cadmium.
Substitution: The octadecanoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under elevated temperatures.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide (CdO) and other cadmium-containing by-products.
Reduction: Metallic cadmium (Cd).
Substitution: New cadmium complexes with different ligands.
Applications De Recherche Scientifique
Di(octadecanoyloxy)cadmium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialized coatings and materials with unique properties, such as enhanced durability or specific optical characteristics
Mécanisme D'action
The mechanism by which di(octadecanoyloxy)cadmium exerts its effects involves its interaction with cellular components and molecular pathways. The compound can bind to proteins and enzymes, altering their function and activity. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Di(octadecanoyloxy)zinc: Similar in structure but contains zinc instead of cadmium.
Di(octadecanoyloxy)lead: Contains lead and exhibits different chemical properties.
Di(octadecanoyloxy)mercury: Contains mercury and is used in different applications.
Uniqueness: Di(octadecanoyloxy)cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium ion.
Propriétés
Formule moléculaire |
C36H72CdO4 |
|---|---|
Poids moléculaire |
681.4 g/mol |
Nom IUPAC |
cadmium;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
Clé InChI |
CATCUOOWAPCGPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




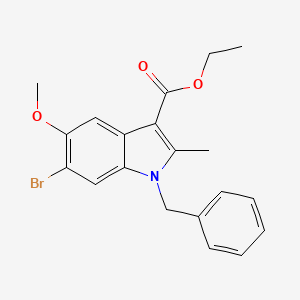
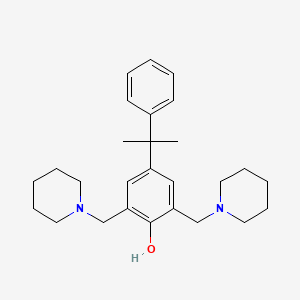
![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
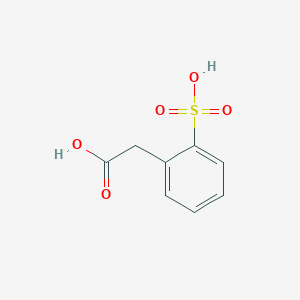
![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
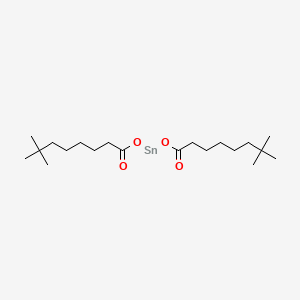
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)
